Elimination Half-Life: Phenprocoumon's 110–160 Hour Half-Life Contrasts with Warfarin's 20–60 Hours and Acenocoumarol's 8–11 Hours
Phenprocoumon exhibits an elimination half-life of 110–130 hours (approximately 5 days) [1], with more recent data confirming a mean half-life of 5.27–5.29 days (126–127 hours) . This is markedly longer than warfarin (half-life 20–60 hours, mean 40 hours) and acenocoumarol (half-life 8–11 hours) [2]. The extended half-life of phenprocoumon results in a slower onset of action, a longer time to reach steady-state (approximately 2–3 weeks), and a prolonged anticoagulant effect after discontinuation compared to other VKAs [1].
| Evidence Dimension | Elimination half-life |
|---|---|
| Target Compound Data | 110–160 hours (4.6–6.7 days) |
| Comparator Or Baseline | Warfarin: 20–60 hours (mean 40 hours); Acenocoumarol: 8–11 hours |
| Quantified Difference | Phenprocoumon half-life is approximately 2.8–3.0 times longer than warfarin and 10–20 times longer than acenocoumarol |
| Conditions | Human plasma pharmacokinetic studies in healthy volunteers and patients |
Why This Matters
This extended half-life reduces the frequency of monitoring required for stable patients and provides more consistent anticoagulation, but also necessitates a longer withdrawal period before surgery and complicates emergency reversal.
- [1] Ufer M. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol. Clin Pharmacokinet. 2005;44(12):1227-46. View Source
- [2] Beinema M, Brouwers JR, Schalekamp T, Wilffert B. Pharmacogenetic differences between warfarin, acenocoumarol and phenprocoumon. Thromb Haemost. 2008;100(6):1052-7. View Source
